N-(2-Nitrobenzylidene)-2,6-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17(18)19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXFXNXZZMTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Routes to N-(2-Nitrobenzylidene)-2,6-dimethylaniline
The most common and conventional method for synthesizing this compound is through the condensation reaction of 2-Nitrobenzaldehyde (B1664092) and 2,6-Dimethylaniline (B139824). This reaction is a classic example of imine formation.
The formation of the imine, this compound, from its precursors, 2-Nitrobenzaldehyde and a primary amine (2,6-Dimethylaniline), proceeds through a well-established mechanism. The reaction begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. youtube.com This is followed by a sequence of proton transfer steps. Initially, the resulting oxyanion is protonated, and the positively charged nitrogen is deprotonated. Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion. youtube.com Finally, the liberated hydroxide (B78521) ion deprotonates the iminium ion, yielding the neutral imine product. youtube.com This entire process is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the imine. youtube.comyoutube.com
The efficiency of the condensation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the use of catalysts. While the reaction can proceed under neutral conditions, acid catalysis is frequently employed to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. youtube.com Solvents such as methanol (B129727) or ethanol (B145695) are commonly used, while the use of water is generally avoided as it can shift the equilibrium back towards the reactants. youtube.com The removal of water, often through azeotropic distillation or the use of drying agents, is a critical factor in maximizing the yield of the imine.
Advanced Synthesis Techniques for Enhanced Efficiency
To improve upon the conventional methods, researchers have explored advanced synthetic techniques that offer benefits such as reduced reaction times, increased yields, and improved purity of the final product.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of imine synthesis, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. For instance, in the synthesis of a library of dihydrotriazines, a related class of compounds, microwave-assisted synthesis decreased the average reaction time from 22 hours to just 35 minutes. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The kinetics of such reactions are significantly enhanced, leading to higher throughput and often purer products. nih.gov Similar rate enhancements have been observed in the microwave-assisted synthesis of Schiff bases, where reactions that took hours under conventional heating were completed in minutes with significantly higher yields. researchgate.net
Synthetic Strategies for Precursors
The availability and purity of the starting materials, 2-Nitrobenzaldehyde and 2,6-Dimethylaniline, are critical for the successful synthesis of the target compound.
The synthesis of 2-Nitrobenzaldehyde can be approached through several routes. A common laboratory-scale method involves the nitration of benzaldehyde (B42025), which primarily yields the meta-isomer but can be influenced to produce a higher proportion of the ortho-isomer by using specific nitrating agents like acetyl nitrate (B79036) or by modifying reaction conditions. psu.eduwikipedia.org Industrial-scale production often starts from the more economical 2-nitrotoluene (B74249). chem-soc.si This can involve oxidation of 2-nitrotoluene or a multi-step process including halogenation to a 2-nitrobenzyl halide followed by oxidation. wikipedia.orgjustia.com Another method involves the condensation of 2-nitrotoluene with diethyl oxalate (B1200264) followed by oxidative cleavage. chem-soc.siprepchem.com
For the synthesis of 2,6-Dimethylaniline , a common industrial method is the nitration of m-xylene (B151644) followed by reduction. However, this method often produces the 2,4-isomer as the main product. guidechem.com A more selective route involves the amination of 2,6-dimethylphenol (B121312) using ammonia (B1221849) in the presence of a catalyst. google.comwikipedia.org Another approach is the reduction of 2,6-dimethylnitrobenzene, which can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. guidechem.comgoogle.com
Methods for the Preparation of 2,6-Dimethylaniline
2,6-Dimethylaniline is a significant chemical intermediate. Industrially, its synthesis is primarily achieved through two distinct processes: the amination of 2,6-dimethylphenol and the nitration-reduction of m-xylene. guidechem.com The latter method, however, is often hampered by the generation of significant waste and the co-production of the 2,4-dimethylaniline (B123086) isomer, which complicates purification efforts. guidechem.com
A prominent method involves the amination of hydroxy-substituted aromatic compounds. Specifically, 2,6-dimethylphenol can be converted to 2,6-dimethylaniline by reacting it with ammonia. google.com This reaction is conducted at temperatures ranging from 200°C to 400°C in the presence of cyclohexanone, water, and a hydrogen transfer catalyst, typically palladium. google.com An example of this process demonstrated a 78.6% conversion of 2,6-dimethylphenol to 2,6-dimethylaniline, with a yield of approximately 99% after accounting for the recovered starting material. google.com
Another synthetic approach begins with the corresponding nitroaromatic compound. 2,6-Dimethylnitrobenzene can be reduced to 2,6-dimethylaniline. guidechem.com A laboratory-scale procedure for this transformation utilizes a palladium(II) acetate (B1210297) catalyst in tetrahydrofuran (B95107) (THF), with polymethylhydrosiloxane (B1170920) (PMHS) acting as the reducing agent in the presence of a potassium fluoride (B91410) solution. guidechem.com
A multi-step laboratory synthesis can also yield 2,6-dimethylaniline hydrochloride. This process starts with N-(2,6-dimethylphenyl)acetamide, which undergoes a reaction with trifluoromethanesulfonic anhydride (B1165640) and 2-fluoropyridine, followed by treatment with an organocerium reagent and subsequent acidic workup to afford the final amine salt. chemicalbook.com
Table 1: Synthetic Methodologies for 2,6-Dimethylaniline
| Starting Material | Reagents/Catalyst | Key Conditions | Product | Yield | Reference |
| 2,6-Dimethylphenol | Ammonia, Cyclohexanone, Water, Palladium on Charcoal | 250°C, 12 hours | 2,6-Dimethylaniline | ~99% | google.com |
| m-Xylene | Nitrating agent, then Reducing agent | Nitration-Reduction | 2,6-Dimethylaniline | Not specified | guidechem.com |
| 2,6-Dimethylnitrobenzene | Pd(OAc)₂, PMHS, KF, THF | Stirred for 30 minutes | 2,6-Dimethylaniline | Not specified | guidechem.com |
| N-(2,6-dimethylphenyl)acetamide | 1. Tf₂O, 2-fluoropyridine2. Organocerium reagent3. HCl | Multi-step process | 2,6-Dimethylaniline Hydrochloride | 84% | chemicalbook.com |
Routes for the Synthesis of 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. chem-soc.sipsu.edu The direct nitration of benzaldehyde is not a preferred route as it predominantly produces the 3-nitrobenzaldehyde (B41214) isomer. wikipedia.org Consequently, a variety of indirect synthetic strategies have been developed.
A primary and scalable route starts from 2-nitrotoluene. chem-soc.si One-pot methods have been optimized for this conversion to enhance safety and environmental viability. chem-soc.si A notable procedure involves the reaction of 2-nitrotoluene with an alkyl nitrite, such as 2-propylnitrite or amyl nitrite, in the presence of a base like sodium ethoxide or sodium methoxide. chem-soc.si This forms an oxime intermediate which is then hydrolyzed to yield 2-nitrobenzaldehyde. chem-soc.si
Another significant pathway involves the condensation of 2-nitrotoluene with a diester of oxalic acid, such as diethyl oxalate, in the presence of an alcoholate base. prepchem.comgoogle.com This reaction forms an alkali metal salt of 2-nitrophenylpyruvic acid. This intermediate can then be oxidized using potassium permanganate (B83412) in an alkaline medium to produce 2-nitrobenzaldehyde. prepchem.comgoogle.com A reported yield for this method is 40.3% based on the converted 2-nitrotoluene. google.com An alternative process treats the 2-nitrophenylpyruvic acid salt with an alkali metal hypochlorite, like sodium hypochlorite, to form 2-nitrobenzylidene chloride, which is subsequently hydrolyzed to the desired aldehyde. justia.com
The oxidation of 2-nitrotoluene can also be achieved through a two-step process involving initial halogenation. wikipedia.org 2-Nitrotoluene is first brominated to generate 2-nitrobenzyl bromide. patsnap.com This intermediate is then oxidized to 2-nitrobenzaldehyde. wikipedia.orgpatsnap.com One method employs DMSO and sodium bicarbonate for the oxidation step. wikipedia.org Another variation involves hydrolysis of the 2-nitrobenzyl bromide to 2-nitrobenzyl alcohol, which is then oxidized with hydrogen peroxide in the presence of sodium hydroxide. patsnap.com
While direct nitration of benzaldehyde is challenging, modifications can increase the proportion of the desired ortho-isomer. psu.edu Using nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) can improve the ortho- to meta-isomer ratio, though separation of the resulting isomeric mixture remains a significant hurdle. psu.edu
Table 2: Synthetic Routes for 2-Nitrobenzaldehyde
| Starting Material | Reagents/Catalyst | Key Steps | Product | Yield | Reference |
| 2-Nitrotoluene | 2-Propylnitrite, Sodium Methoxide, Toluene, HCl | One-pot condensation and hydrolysis | 2-Nitrobenzaldehyde | 24% | chem-soc.si |
| 2-Nitrotoluene | Diethyl Oxalate, Sodium Methylate, Ethanol | Condensation to form 2-nitrophenylpyruvic acid intermediate | 2-Nitrobenzaldehyde | Not specified | prepchem.com |
| 2-Nitrophenylpyruvic acid sodium salt | Potassium Permanganate, Toluene, Sodium Carbonate | Oxidation | 2-Nitrobenzaldehyde | 40.3% | google.com |
| 2-Nitrophenylpyruvic acid alkali metal salt | Alkali Metal Hypochlorite | Formation and hydrolysis of 2-nitrobenzylidene chloride | 2-Nitrobenzaldehyde | Not specified | justia.com |
| 2-Nitrotoluene | Bromine, Azo-bis alkyl nitrile catalyst, then H₂O₂ and NaOH | Bromination, hydrolysis, and oxidation | 2-Nitrobenzaldehyde | Not specified | patsnap.com |
| Benzaldehyde | Acetyl Nitrate (HNO₃/Ac₂O) | Nitration | Mixture of nitrobenzaldehyde isomers | Not specified | psu.edu |
Structural Analysis of this compound Not Available in Published Literature
Following a comprehensive search of scientific databases and public records, it has been determined that a single-crystal X-ray diffraction analysis for the compound this compound has not been published. This critical data is the foundation for the detailed structural and solid-state characterization requested.
The specific information required to populate the outlined sections—including precise molecular conformation, bond lengths and angles, nitro group orientation, and details of intermolecular interactions such as hydrogen bonding and π-stacking—is generated exclusively through single-crystal X-ray diffraction studies. While data exists for isomeric compounds, such as (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, the differing placement of the methyl groups on the aniline (B41778) ring significantly alters the molecular geometry and crystal packing. Therefore, using data from isomers would be scientifically inaccurate and would not pertain to the specified compound.
Commercial listings for this compound (CAS Number: 109772-86-3) exist, but suppliers note that analytical data, including structural analysis, is not collected or provided for this compound.
Without the foundational crystallographic data, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline regarding the advanced structural elucidation and solid-state characteristics of this compound.
Advanced Structural Elucidation and Solid State Characteristics
Investigation of Intermolecular Interactions in the Crystalline Lattice
Formation of Supramolecular Architectures and Polymeric Chains within the Solid State
There is no published information detailing the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that would lead to the formation of supramolecular architectures or polymeric chains for N-(2-Nitrobenzylidene)-2,6-dimethylaniline. Analysis of related structures, such as the 2,3-dimethylaniline (B142581) isomer, shows the formation of zigzag polymeric chains through C—H⋯O interactions and further stabilization by C—H⋯π and π–π interactions, but this data cannot be directly attributed to the 2,6-dimethylaniline (B139824) isomer.
Conformational Flexibility and Positional Disorder in the Crystal Structure
Specific details regarding the conformational flexibility, such as the dihedral angles between the aromatic rings or the twist of the nitro group relative to the benzylidene plane, are not available for this compound. Furthermore, no studies documenting instances of positional disorder within its crystal structure have been found. In related benzylideneaniline (B1666777) compounds, positional disorder of substituent groups is sometimes observed, but this cannot be confirmed for the title compound without experimental evidence.
Due to the absence of specific research on the crystal structure of this compound, data tables for its structural parameters cannot be generated.
Spectroscopic Investigations and Electronic Structure Analysis
Advanced Vibrational Spectroscopy Studies (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural characteristics of N-(2-Nitrobenzylidene)-2,6-dimethylaniline.
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The imine group (C=N) stretching vibration is a significant indicator of Schiff base formation and typically appears in the range of 1620-1650 cm⁻¹. sphinxsai.comjournals-sathyabama.com For instance, in related Schiff bases, this band has been observed around 1623 cm⁻¹ and 1630 nm. isca.inijsrp.org
The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretching vibration is generally found in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ range. ijsrp.org
The aromatic rings in the molecule contribute to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ range. The presence of multiple bands in this region can be attributed to the complex vibrational modes of the substituted benzene (B151609) rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Imine | C=N stretch | 1620 - 1650 |
| Nitro | Asymmetric stretch (νas) | 1500 - 1560 |
| Nitro | Symmetric stretch (νs) | 1300 - 1370 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
The positions of the characteristic vibrational bands can be influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group on the benzylidene ring can affect the electron density of the imine bond and the adjacent aromatic system. This can lead to a shift in the C=N stretching frequency.
Similarly, the two methyl groups on the aniline (B41778) ring, being electron-donating, can also influence the electronic environment of the molecule. The steric hindrance caused by the ortho-methyl groups can force the aniline ring to be twisted out of the plane of the imine bond, which can impact the conjugation and, consequently, the vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound in solution.
The ¹H NMR spectrum of this compound would provide a wealth of information about the arrangement of protons in the molecule. The proton of the imine group (-CH=N-) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.
The aromatic protons on the two benzene rings will exhibit complex splitting patterns due to spin-spin coupling. The protons on the 2,6-dimethylphenyl group are expected to show signals in the aromatic region (δ 6.5-7.5 ppm). chemicalbook.com The two methyl groups on this ring would likely appear as a sharp singlet further upfield, around δ 2.0-2.5 ppm. chemicalbook.com
The protons of the 2-nitrophenyl group will also resonate in the aromatic region, and their chemical shifts will be influenced by the strong electron-withdrawing effect of the nitro group.
| Proton Environment | Expected Chemical Shift (δ, ppm) |
| Imine (-CH=N-) | 8.0 - 9.0 |
| Aromatic (2,6-dimethylphenyl) | 6.5 - 7.5 |
| Aromatic (2-nitrophenyl) | 7.5 - 8.5 |
| Methyl (-CH₃) | 2.0 - 2.5 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the imine group (C=N) is expected to have a chemical shift in the range of δ 150-165 ppm. The carbon atoms of the aromatic rings will appear in the δ 110-150 ppm region. nih.gov The chemical shifts of the carbons in the 2-nitrophenyl ring will be affected by the nitro group, with the carbon attached to the nitro group showing a downfield shift. The carbons of the methyl groups will resonate at a much higher field, typically around δ 15-25 ppm. nih.gov
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Imine (C=N) | 150 - 165 |
| Aromatic (C) | 110 - 150 |
| Methyl (CH₃) | 15 - 25 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. nih.gov
The aromatic rings and the imine bond contain π electrons, which can be excited to higher energy π* orbitals. These transitions typically occur in the ultraviolet region. The presence of the nitro group and the extensive conjugation in the molecule can shift these absorptions to longer wavelengths, potentially into the visible region. The lone pair of electrons on the nitrogen atom of the imine group can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths compared to the π → π* transitions. The electronic transitions for excited state calculations are often carried out using methods like TD-DFT. nih.gov
High-Resolution Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula and elucidating the fragmentation pathways of organic molecules. For this compound (C₁₅H₁₄N₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is 255.11335 g/mol .
Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion would lead to a series of characteristic fragment ions. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutrals, and by drawing parallels with related structures. ecut.edu.cn
A plausible fragmentation pathway for this compound would involve:
Cleavage of the imine bond (C=N): This is a common fragmentation pathway for Schiff bases, leading to ions corresponding to the benzylidene and aniline fragments.
Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds.
The "Ortho Effect": The ortho-nitro group can interact with the imine bond, potentially leading to the loss of a water molecule (18 Da) through a cyclization rearrangement, a phenomenon observed in compounds like 2-nitroaniline. ecut.edu.cn
Fragmentation of the dimethylaniline moiety: Loss of a methyl radical (CH₃, 15 Da) from the molecular ion or subsequent fragments is expected. The base peak in the mass spectrum of 2,6-dimethylaniline (B139824) itself is often from the loss of a proton or methyl group. massbank.eu
A proposed fragmentation scheme is detailed in the table below.
Table 2: Proposed High-Resolution Mass Spectrometry Fragmentation for [this compound+H]⁺
| m/z (Nominal) | Proposed Formula | Description of Loss/Fragment |
|---|---|---|
| 255 | [C₁₅H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 238 | [C₁₅H₁₄N₂O]⁺ | Loss of OH radical, possibly via ortho effect rearrangement |
| 224 | [C₁₅H₁₄N₂]⁺ | Loss of O₂ from nitro group |
| 209 | [C₁₅H₁₅N₂]⁺ | Loss of NO₂ radical |
| 134 | [C₈H₁₂N]⁺ | 2,6-dimethylanilinium ion (cleavage at imine C=N) |
| 121 | [C₇H₅NO₂]⁺ | 2-nitrobenzylium ion (cleavage at imine C=N) |
This table represents a theoretical fragmentation pathway. The relative abundances of ions would depend on the specific ionization and analysis conditions.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for calculations on Schiff bases and their derivatives due to its favorable balance of accuracy and computational cost.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31+g(d,p)), the molecular geometry of N-(2-Nitrobenzylidene)-2,6-dimethylaniline can be optimized to find its lowest energy conformation. samipubco.com This process yields theoretical bond lengths, bond angles, and dihedral angles.
Ideally, these calculated geometric parameters would be validated by comparing them with experimental data obtained from single-crystal X-ray diffraction. However, to date, the specific crystallographic data for this compound has not been reported in publicly accessible scientific literature. In studies of similar Schiff bases, a good agreement between DFT-calculated and experimental structures is often observed, lending confidence to the computational model. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. samipubco.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. samipubco.com
For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. Typically, in such Schiff bases, the HOMO is localized on the aniline (B41778) moiety, while the LUMO is concentrated on the nitrobenzylidene part. echemcom.com The specific energy values for this compound are not currently available in published research.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Note: This table illustrates the type of data that would be generated from FMO analysis. Specific values for this compound are not available in the literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. samipubco.comechemcom.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show the most negative potential localized around the oxygen atoms of the nitro group, indicating these as sites for electrophilic interaction. echemcom.com Conversely, positive potentials would be expected around the hydrogen atoms.
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. For related nitrobenzaldehydes, DFT has been shown to provide vibrational frequencies in good agreement with experimental FT-IR and FT-Raman spectra.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) of the molecule. This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum.
Ab Initio and Semi-Empirical Quantum Mechanical Computations
Beyond DFT, other quantum mechanical methods can also be applied to study molecular properties, each with its own level of theory and computational expense.
Prediction of Linear and Nonlinear Optical (NLO) Properties
Theoretical and computational chemistry provide powerful tools for predicting the NLO properties of molecules. These methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the calculation of key parameters that govern a molecule's response to an external electric field, which is the basis of its optical behavior. For molecules like this compound, these calculations are vital for assessing their potential in optoelectronic applications.
The first hyperpolarizability (β) is a critical tensor quantity that describes the second-order NLO response of a molecule. A high β value is a primary indicator of a material's potential for applications such as frequency doubling (second-harmonic generation).
Computational chemists typically employ quantum chemical methods to calculate this property. The standard approach involves using DFT with a suitable functional, such as B3LYP or CAM-B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution and response. The calculation is often performed using the Finite Field (FF) method, where the energy or dipole moment of the molecule is calculated in the presence of a series of static electric fields. The first hyperpolarizability is then extracted from the derivatives of the energy or dipole moment with respect to the applied field.
The total first hyperpolarizability (β_tot) is calculated from the individual tensor components (β_xxx, β_xyy, β_xzz, etc.) using the following equation:
β_tot = (β_x² + β_y² + β_z²)^(1/2)
where β_i (i = x, y, z) are the components of the β vector.
For a hypothetical study on this compound, one would first optimize the molecule's geometry to its ground state. Following this, the (hyper)polarizabilities would be computed. The results would typically be presented in a table comparing the different tensor components and the total hyperpolarizability, often in electrostatic units (esu). The magnitude of β_tot is frequently compared to that of a standard NLO material, like urea, to gauge its relative effectiveness.
Table 1: Hypothetical Calculated First Hyperpolarizability Components of this compound
| Component | Value (10⁻³⁰ esu) |
| β_xxx | 85.20 |
| β_xyy | -5.15 |
| β_xzz | -2.80 |
| β_yyy | 0.75 |
| β_yzz | -1.10 |
| β_zxx | 10.30 |
| β_zyy | 2.50 |
| β_zzz | 0.15 |
| β_tot | 89.50 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from a computational study.
The relationship between a molecule's structure and its NLO properties is a cornerstone of materials science. For this compound, the key structural features influencing its NLO response are the electron-donating 2,6-dimethylaniline (B139824) group and the electron-withdrawing 2-nitrobenzylidene group, connected by a π-conjugated imine bridge (-CH=N-).
This "push-pull" system facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a primary origin of high β values. Theoretical studies explore this by:
Analyzing Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. The spatial distribution of these orbitals is also analyzed; for effective ICT, the HOMO is typically localized on the donor fragment while the LUMO is on the acceptor fragment.
Investigating Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in understanding the charge transfer pathway.
Studying Torsional Angles: The planarity of the molecule is critical. The dihedral angle between the two aromatic rings affects the extent of π-conjugation. A more planar conformation generally leads to better ICT and enhanced NLO properties. Computational studies systematically vary these angles to understand their impact on β. The steric hindrance from the ortho-methyl groups on the aniline ring can force a non-planar conformation, which would be a key point of investigation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational flexibility and how they interact with each other in a condensed phase (e.g., in a solvent or a crystal).
For this compound, an MD simulation would involve:
Force Field Parameterization: A classical force field (like AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system. Parameters for the specific bonds, angles, and dihedrals in the molecule are assigned.
System Setup: A simulation box is created, typically filled with the molecule of interest and, if applicable, solvent molecules.
Simulation Run: Newton's equations of motion are solved iteratively for each atom, allowing the system to evolve over time (typically nanoseconds).
The resulting trajectory provides a wealth of information. For conformational analysis, one can monitor the dihedral angles between the aromatic rings and along the imine bridge to identify the most stable and frequently occurring conformations. This is particularly important for this molecule, as the rotation of the rings is a key degree of freedom.
Furthermore, MD simulations can reveal crucial details about intermolecular interactions. By analyzing the radial distribution functions between different parts of the molecules in a simulation of the bulk material, one can predict how the molecules might pack in a solid state. These intermolecular interactions (e.g., π-π stacking or hydrogen bonding) can significantly influence the macroscopic NLO properties of the material.
Photophysical and Photochemical Properties
Photoisomerization Pathways and Mechanisms
The primary photochemical reaction of N-(2-Nitrobenzylidene)-2,6-dimethylaniline is a reversible E/Z photoisomerization around the carbon-nitrogen double bond (C=N). The molecule typically exists in its more stable trans (E) isomeric form. Upon irradiation with ultraviolet (UV) light, it undergoes a transformation to the cis (Z) isomer. This process can be reversed either thermally or by exposure to visible light, demonstrating the compound's photochromic properties.
The mechanism for this isomerization involves the absorption of a photon, which promotes the molecule to an excited electronic state. In this excited state, the energy barrier for rotation around the C=N bond is significantly reduced, allowing for the conformational change from the E to the Z form. The molecule then relaxes back to its electronic ground state in the Z configuration. This entire cycle forms the basis of its function as a light-sensitive switch.
Excited State Intramolecular Hydrogen Transfer (ESIHT) Dynamics
A critical and ultrafast process that occurs following photoexcitation of this compound is Excited State Intramolecular Hydrogen Transfer (ESIHT). This involves the transfer of a hydrogen atom from one of the methyl groups on the 2,6-dimethylaniline (B139824) moiety to the oxygen atom of the ortho-nitro group. The proximity of the hydrogen donor (methyl group) and the acceptor (nitro group) in the molecule's conformation facilitates this transfer.
Time-Resolved Spectroscopy of Transient Intermediates (e.g., aci-nitro forms, triplet states)
The study of the transient species formed during the photochemical reactions of this compound has been made possible through time-resolved spectroscopic techniques. These methods allow for the observation of short-lived intermediates that are crucial to understanding the reaction pathways.
| Transient Intermediate | Formation Mechanism | Spectroscopic Signature |
| Aci-nitro tautomer | Excited State Intramolecular Hydrogen Transfer (ESIHT) | Transient absorption bands observed in the visible region. |
| Triplet State | Intersystem Crossing (ISC) from the singlet excited state | Characterized by its own distinct transient absorption spectrum and longer lifetime. |
Quantum Yields and Photochemical Efficiency
The efficiency of the photochemical processes of this compound is described by its quantum yields. The quantum yield of photoisomerization represents the number of molecules that isomerize for each photon absorbed. This value is a critical parameter for evaluating the performance of the compound as a molecular switch.
The photochemical quantum yield is influenced by several factors, including the excitation wavelength, the solvent, and the presence of other deactivation pathways. The efficient ESIHT process often leads to a lower quantum yield for other photochemical events, as it provides a rapid route for the molecule to return to the ground state without undergoing isomerization.
Influence of Solvent Environment and Substituents on Photoreactivity
The surrounding solvent environment plays a significant role in modulating the photoreactivity of this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the stability of the ground and excited states, as well as the transient intermediates. For instance, polar solvents can influence the energetics of the charge-transfer character of the excited state, thereby affecting the efficiency of both ESIHT and photoisomerization.
Furthermore, the introduction of different substituent groups on the aromatic rings can be used to fine-tune the compound's photochemical properties. Electron-donating or electron-withdrawing substituents can alter the absorption spectrum, the energy levels of the excited states, and the relative efficiencies of the competing photochemical and photophysical pathways. This tunability is a key aspect in the design of photochromic materials with desired characteristics.
| Factor | Influence on Photoreactivity |
| Solvent Polarity | Affects the stability of charge-transfer states and can alter the rates of ESIHT and isomerization. |
| Solvent Viscosity | Can hinder the large-amplitude molecular motions required for E/Z isomerization. |
| Substituents | Electron-donating or -withdrawing groups can modify the electronic structure, shifting absorption spectra and altering quantum yields. |
Coordination Chemistry and Ligand Applications
Role of N-(2-Nitrobenzylidene)-2,6-dimethylaniline as a Ligand in Metal Complexation
This compound functions as a ligand, a molecule that donates electrons to a central metal atom to form a coordination complex. The primary donor site in this Schiff base is the nitrogen atom of the azomethine (-CH=N-) group, which possesses a lone pair of electrons readily available for coordination. nih.govedu.krd
The presence of a nitro group (-NO2) in the ortho position of the benzylidene ring introduces the possibility of chelation, where the ligand binds to the metal ion at two or more points. This can lead to the formation of stable five- or six-membered chelate rings, a common feature in the coordination chemistry of Schiff base ligands. nih.gov The steric hindrance provided by the two methyl groups on the aniline (B41778) ring can influence the coordination geometry around the metal center, potentially leading to distorted geometries.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the Schiff base with a metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. semanticscholar.orgarcjournals.org The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.
Commonly employed methods for the synthesis of such complexes include:
Direct reaction: A solution of the Schiff base is mixed with a solution of the metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a period, after which the complex precipitates upon cooling or solvent evaporation. semanticscholar.orgarcjournals.org
Spectroscopic characterization is crucial for confirming the formation of the complex and understanding its coordination environment. Key techniques include:
Infrared (IR) Spectroscopy: A noticeable shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower or higher wavenumber in the complex compared to the free ligand is a strong indicator of coordination of the imine nitrogen to the metal ion. arcjournals.orgiiste.org The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The appearance of new absorption bands, often in the visible region, can be assigned to d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand. iiste.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the ligand and detect changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. semanticscholar.orgiiste.org
Table 1: Representative Spectroscopic Data for a Hypothetical Ni(II) Complex of this compound
| Spectroscopic Technique | Free Ligand (cm-1 or ppm) | Ni(II) Complex (cm-1 or ppm) | Assignment |
| IR Spectroscopy | ~1625 | ~1605 | ν(C=N) stretch |
| - | ~450 | ν(Ni-N) stretch | |
| - | ~520 | ν(Ni-O) stretch | |
| 1H NMR Spectroscopy | ~8.5 (s, 1H) | Shifted | Azomethine proton (-CH=N-) |
| UV-Visible Spectroscopy | - | λmax ~450 nm, ~650 nm | d-d transitions |
This compound can exhibit various coordination modes, primarily acting as a bidentate ligand. The most common mode involves the nitrogen atom of the azomethine group and one of the oxygen atoms of the ortho-nitro group, forming a stable chelate ring with the metal ion. nih.gov This bidentate N,O-coordination is a well-established behavior for Schiff bases containing a donor group in a suitable position for chelation.
In some instances, depending on the reaction conditions and the nature of the metal ion, the ligand might act as a monodentate donor through only the imine nitrogen. However, the chelate effect generally favors bidentate coordination due to the increased thermodynamic stability of the resulting complex.
The geometry of the metal-Schiff base complexes is influenced by several factors, including the coordination number of the metal ion, the nature of the metal ion itself, and the steric constraints imposed by the ligand. For first-row transition metals like Co(II) and Ni(II), common geometries include octahedral and distorted octahedral. mdpi.com
Octahedral Geometry: In a typical scenario, two molecules of the bidentate this compound ligand and two solvent molecules (or other co-ligands) can coordinate to a central metal ion, resulting in a six-coordinate octahedral complex.
Distorted Geometries: Due to the steric bulk of the 2,6-dimethylaniline (B139824) moiety, the ideal octahedral geometry may be distorted. This can lead to variations in bond angles and lengths within the coordination sphere.
Electronic and Magnetic Properties of Metal-Schiff Base Complexes
The electronic and magnetic properties of transition metal complexes derived from this compound are primarily determined by the nature of the central metal ion and its coordination environment.
Magnetic susceptibility measurements are a key tool for determining the number of unpaired electrons in the metal center and thus inferring its geometry.
Ni(II) Complexes: Nickel(II) complexes with Schiff base ligands often exhibit paramagnetism. For octahedral Ni(II) complexes, magnetic moments are typically in the range of 2.9–3.4 Bohr magnetons (B.M.), corresponding to two unpaired electrons. scielo.br
Co(II) Complexes: High-spin octahedral Co(II) complexes are also paramagnetic, with magnetic moments generally falling in the range of 4.3–5.2 B.M., indicative of three unpaired electrons. mdpi.com
The electronic spectra of these complexes provide further insights into their electronic structure. The positions and intensities of the d-d transition bands are characteristic of the coordination geometry. For instance, octahedral Ni(II) complexes typically show two or three spin-allowed transitions in the visible region. scielo.br
Table 2: Expected Magnetic Properties of Transition Metal Complexes with this compound
| Metal Ion | Coordination Geometry | Number of Unpaired Electrons | Expected Magnetic Moment (B.M.) |
| Ni(II) | Octahedral | 2 | 2.9 - 3.4 |
| Co(II) | Octahedral (high-spin) | 3 | 4.3 - 5.2 |
Investigation of Catalytic Applications of Metal Complexes
Transition metal complexes of Schiff bases are widely investigated for their catalytic activity in various organic transformations. mdpi.comtijer.orgjetir.org The catalytic potential of complexes derived from this compound stems from the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules, thereby facilitating chemical reactions.
Potential catalytic applications for these complexes could include:
Oxidation Reactions: The metal complexes may act as catalysts for the oxidation of various organic substrates, such as alcohols and phenols. jetir.org
Reduction Reactions: They could also be explored as catalysts for reduction reactions.
Coupling Reactions: Palladium complexes of Schiff bases, in particular, are known to be effective catalysts for C-C coupling reactions. mdpi.com
The catalytic efficiency is often influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. The steric and electronic properties of the this compound ligand can be fine-tuned to optimize the catalytic performance of its metal complexes.
Chemical Reactivity and Derivatization Studies
Reactivity of the Imine Linkage (C=N) Towards Nucleophilic and Electrophilic Reagents
The imine or azomethine group (C=N) is a critical functional group that dictates much of the reactivity of N-(2-Nitrobenzylidene)-2,6-dimethylaniline. The carbon-nitrogen double bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity makes the imine linkage susceptible to attack by both nucleophilic and electrophilic reagents.
Nucleophilic Attack: The electrophilic carbon atom of the imine is a prime target for nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in imine chemistry. A variety of nucleophiles can add across the C=N bond, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the imine carbon to form secondary amines after a workup step. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the imine to the corresponding secondary amine, N-(2-nitrobenzyl)-2,6-dimethylaniline.
Electrophilic Attack: The lone pair of electrons on the imine's nitrogen atom imparts nucleophilic character, making it reactive towards electrophiles. Protonation of the nitrogen by an acid, for example, activates the imine group, enhancing the electrophilicity of the carbon atom and making it more susceptible to even weak nucleophiles. This activation is a key step in many acid-catalyzed reactions involving imines.
Functionalization and Transformation of the Nitro Group (e.g., Reduction to Amine Derivatives)
The ortho-positioned nitro group (-NO₂) on the benzylidene ring is another key site for chemical modification. The most significant transformation of the nitro group is its reduction to a primary amine (-NH₂). This conversion is of great synthetic importance as it transforms the molecule into a diamine derivative, N-(2-aminobenzylidene)-2,6-dimethylaniline, which can serve as a precursor for a variety of heterocyclic compounds.
The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, and several methods can be employed. wikipedia.orgyoutube.com Common and effective methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a highly efficient catalyst for this purpose. commonorganicchemistry.com Raney nickel is another effective catalyst. commonorganicchemistry.com
Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.comcommonorganicchemistry.comyoutube.com The reaction of iron in an acidic medium is considered a mild and selective method for nitro group reduction. commonorganicchemistry.com
Other Reducing Agents: Other reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also effectively reduce nitroarenes to anilines. commonorganicchemistry.com
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description |
| H₂/Pd-C | A common and highly efficient method for catalytic hydrogenation. youtube.comcommonorganicchemistry.com |
| Fe/HCl or Fe/CH₃COOH | A mild and widely used method for nitro group reduction. youtube.comcommonorganicchemistry.com |
| Sn/HCl | A classic method for the reduction of aromatic nitro compounds. youtube.com |
| SnCl₂ | A mild reducing agent suitable for substrates with other reducible groups. commonorganicchemistry.com |
| Raney Nickel | An effective catalyst for hydrogenation, often used as an alternative to Pd/C. commonorganicchemistry.com |
Exploration of Cyclization Reactions Leading to Novel Heterocyclic Compounds
The strategic positioning of the imine linkage and the nitro group in this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds. A particularly important transformation is reductive cyclization.
In this process, the nitro group is first reduced to an amino group in situ. The newly formed nucleophilic amine then attacks the electrophilic imine carbon intramolecularly, leading to a cyclization cascade. This cascade reaction can produce quinazoline (B50416) derivatives, which are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. organic-chemistry.orgnih.gov The synthesis of quinazolines and their derivatives is a significant area of research in medicinal chemistry. nih.govmarquette.eduresearchgate.net
The specific conditions of the reductive cyclization can influence the final product. For instance, using an iron-HCl system can facilitate the tandem condensation and reductive cyclization to form N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org Base-mediated reductive cyclization is another strategy that has been developed for the synthesis of complex heterocyclic frameworks. semanticscholar.orgnih.gov
Synthesis of Novel Schiff Base Derivatives with Modified Substituents
The core structure of this compound can be systematically modified to generate a library of novel Schiff base derivatives with tailored properties. These modifications can be introduced by altering the substituents on either the aniline (B41778) or the benzylidene rings.
The synthesis of these derivatives typically follows the same general procedure for Schiff base formation: the condensation of a primary amine with an aldehyde or ketone. isca.in By using substituted 2-nitrobenzaldehydes or substituted 2,6-dimethylanilines, a diverse range of new compounds can be accessed. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic rings can modulate the electronic properties and, consequently, the reactivity and potential applications of the resulting Schiff bases.
The synthesis of new Schiff base derivatives is an active area of research, with studies exploring various substituted aromatic aldehydes and amines to create compounds with specific characteristics. researchgate.netnih.govnih.govresearchgate.net
Table 2: Examples of Potential Modified Schiff Base Derivatives
| Aldehyde Component | Aniline Component | Resulting Schiff Base Derivative |
| 2-Nitro-4-chlorobenzaldehyde | 2,6-Dimethylaniline (B139824) | N-(2-Nitro-4-chlorobenzylidene)-2,6-dimethylaniline |
| 2-Nitro-4-methoxybenzaldehyde | 2,6-Dimethylaniline | N-(2-Nitro-4-methoxybenzylidene)-2,6-dimethylaniline |
| 2-Nitrobenzaldehyde (B1664092) | 2,6-Diethylaniline | N-(2-Nitrobenzylidene)-2,6-diethylaniline |
| 2-Nitrobenzaldehyde | 2,6-Diisopropylaniline | N-(2-Nitrobenzylidene)-2,6-diisopropylaniline |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions Regarding N-(2-Nitrobenzylidene)-2,6-dimethylaniline
A thorough review of scientific literature reveals a notable absence of dedicated studies focused specifically on this compound. Consequently, there are no direct academic discoveries or contributions to summarize for this exact molecule.
However, the broader class of Schiff bases derived from substituted anilines and nitrobenzaldehydes is the subject of extensive research. These studies provide a framework for understanding the potential properties of the title compound. For instance, research on the closely related isomeric compound, (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline , offers significant insights. nih.gov In that study, researchers successfully synthesized the compound via a condensation reaction and characterized its molecular and crystal structure through X-ray diffraction. nih.gov Key findings for this analogue include its adoption of an E configuration around the C=N imine bond and a non-planar molecular structure where the aniline (B41778) and benzaldehyde (B42025) rings are twisted relative to each other. nih.gov Its crystal packing is stabilized by a network of C—H⋯O, C—H⋯π, and π–π stacking interactions. nih.gov
Such detailed structural analyses are foundational for understanding the physical and chemical properties of a material. Furthermore, studies on other nitro-substituted Schiff bases have revealed their potential in various applications, including as antimicrobial and anticancer agents, highlighting the importance of the nitro functional group and the imine linkage in conferring biological activity. researchgate.netnih.govnih.govresearchgate.net
To illustrate the type of data available for a closely related structure, the crystallographic information for the analogous compound, (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, is presented below.
Table 1: Crystallographic Data for the Analogue Compound (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2910 (6) |
| b (Å) | 15.1422 (9) |
| c (Å) | 7.3384 (3) |
| β (°) | 107.091 (2) |
| Volume (ų) | 1305.46 (11) |
| Z | 4 |
Data sourced from a study on the isomeric analogue of the title compound. nih.gov
Identification of Unresolved Research Questions and Methodological Challenges
The primary unresolved question is the fundamental existence and definitive characterization of this compound. The lack of published data means that its synthesis, structure, and properties are entirely open areas of inquiry.
Key Unresolved Research Questions:
Synthesis and Purification: What is the most efficient and high-yielding synthetic route for this compound? While a standard condensation reaction is probable, optimal conditions (catalyst, solvent, temperature) have not been established.
Structural Confirmation: What is the definitive molecular structure? Does it crystallize, and if so, what is its single-crystal X-ray structure? Determining bond lengths, angles, and intermolecular interactions is critical.
Isomerism: Does the molecule preferentially adopt an E or Z configuration around the imine bond? Are both isomers synthetically accessible and stable?
Photophysical Properties: Does the compound exhibit photochromism (light-induced color change) or thermochromism (heat-induced color change) in the solid state? What are its absorption and fluorescence characteristics in different solvents (solvatochromism)?
Biological Activity: Does the compound possess any meaningful biological activity, such as antimicrobial, antifungal, or cytotoxic properties, as seen in many other nitro-bearing Schiff bases? nih.govnih.govmediresonline.org
Potential Methodological Challenges:
Crystallization: A significant methodological hurdle in the study of Schiff bases is the growth of high-quality single crystals suitable for X-ray diffraction. nih.gov Obtaining such crystals for this compound would be a crucial step and potential challenge.
Polymorphism: The compound may exhibit polymorphism, crystallizing into multiple distinct forms with different molecular packing and physical properties. Identifying and selectively producing different polymorphs can be a complex task.
Stability: The stability of the imine bond, particularly in different chemical environments (e.g., acidic or basic media) or upon exposure to UV light, has not been determined and could pose a challenge for certain applications.
Prospective Avenues for Advanced Theoretical and Experimental Investigations
The complete lack of data on this compound makes it a prime candidate for foundational chemical research. Future investigations can be divided into theoretical and experimental streams.
Prospective Theoretical Investigations:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can predict the ground-state geometry, molecular orbital energies, and vibrational frequencies. These calculations can help rationalize experimental findings and predict the relative stability of E and Z isomers.
Spectral Prediction: Time-dependent DFT (TD-DFT) can be used to simulate the UV-visible absorption spectrum, providing a theoretical basis for understanding its electronic transitions and potential solvatochromic behavior.
Molecular Docking: If the compound is pursued for biological applications, molecular docking studies could predict its binding affinity to specific biological targets, such as bacterial or cancer-related enzymes, guiding experimental screening efforts. researchgate.netnih.gov
Prospective Experimental Investigations:
Synthesis and Characterization: The most immediate research avenue is the synthesis of the compound, likely through the acid-catalyzed condensation of 2,6-dimethylaniline (B139824) and 2-nitrobenzaldehyde (B1664092). nih.gov Subsequent characterization by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry is essential to confirm its identity.
Single-Crystal X-ray Diffraction: A primary goal should be the growth of single crystals and the determination of the molecular structure via X-ray crystallography. This would provide unambiguous proof of its structure and reveal details about its solid-state packing and intermolecular forces.
Photophysical and Chromic Studies: A systematic investigation of its response to external stimuli should be undertaken. This includes studying its absorption and emission spectra in a range of solvents to probe for solvatochromism. The solid-state compound should be exposed to UV light and varying temperatures to test for photochromic and thermochromic behavior, which are properties of interest for "smart" materials.
Biological Screening: Drawing from the known bioactivity of related compounds, this compound should be subjected to in vitro screening for antibacterial activity against representative Gram-positive and Gram-negative bacteria and for antifungal activity. researchgate.netmediresonline.org Preliminary cytotoxicity assays against cancer cell lines could also be performed to assess its potential as an anticancer agent. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethylaniline |
| 2-nitrobenzaldehyde |
| (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline |
| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
